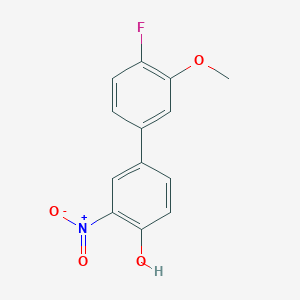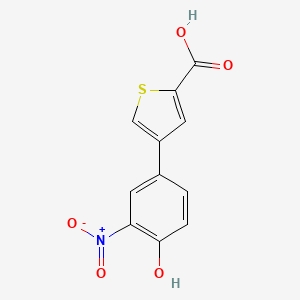
4-(Naphthalen-2-yl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-2-yl)-2-nitrophenol, 95% (4-NPN-95) is a synthetic compound used in scientific research and laboratory experiments. It is a common reagent used in organic synthesis and has a variety of applications in scientific research.
Mécanisme D'action
4-(Naphthalen-2-yl)-2-nitrophenol, 95% is believed to act by binding to a specific site on the enzyme or receptor. This binding causes a conformational change in the enzyme or receptor, which then leads to a change in its activity. This change in activity can result in a variety of effects, including the inhibition or activation of enzyme activity, the inhibition or activation of receptor activity, or the modulation of signal transduction pathways.
Biochemical and Physiological Effects
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. It has also been shown to modulate signal transduction pathways, including those involving cAMP, cGMP, and calcium. In addition, 4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have an inhibitory effect on the reuptake of neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, has a long shelf-life, and is relatively non-toxic. However, it is important to note that 4-(Naphthalen-2-yl)-2-nitrophenol, 95% is a synthetic compound and may not be suitable for use in certain experiments. Additionally, it may not be suitable for use in experiments involving animals or humans due to its potential toxicity.
Orientations Futures
Given the wide range of applications of 4-(Naphthalen-2-yl)-2-nitrophenol, 95%, there are many potential future directions for research. For example, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a modulator of signal transduction pathways. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of neurotransmitter reuptake. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a therapeutic agent for the treatment of various diseases and disorders.
Méthodes De Synthèse
4-(Naphthalen-2-yl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One method involves the reaction of naphthalene-2-carboxylic acid with nitric acid and sodium nitrite. This reaction produces a dinitrophenol intermediate that is then reduced with sodium borohydride to form 4-(Naphthalen-2-yl)-2-nitrophenol, 95%.
Applications De Recherche Scientifique
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used in studies of the effects of drugs on cells, as well as in studies of the effects of drugs on the central nervous system.
Propriétés
IUPAC Name |
4-naphthalen-2-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXMSIXKSIVOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686280 |
Source


|
| Record name | 4-(Naphthalen-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-YL)-2-nitrophenol | |
CAS RN |
1261899-92-6 |
Source


|
| Record name | 4-(Naphthalen-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)